2,3-Dinitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

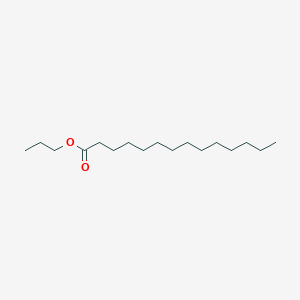

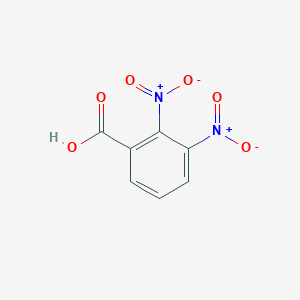

2,3-Dinitrobenzoic acid is a chemical compound with the molecular formula C7H4N2O6 and a molecular weight of 212.12 . It is used in various chemical reactions and has specific properties that make it useful in different applications .

Molecular Structure Analysis

The molecular structure of 2,3-Dinitrobenzoic acid consists of 7 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The structure can be further analyzed using techniques like X-ray diffraction .Chemical Reactions Analysis

2,3-Dinitrobenzoic acid can participate in various chemical reactions. For instance, it can react with copper nitrate and 1,10 phenanthroline to form an energetic Copper (II) complex . More research is needed to provide a comprehensive list of all possible chemical reactions.Physical And Chemical Properties Analysis

2,3-Dinitrobenzoic acid has a boiling point of 440.2±35.0 °C, a density of 1.688, and a pKa of 1.85 at 25°C . It also has specific properties like a molar refractivity of 46.3±0.3 cm^3, a polar surface area of 129 Å^2, and a molar volume of 125.6±3.0 cm^3 .Aplicaciones Científicas De Investigación

Optical Materials

2,3-Dinitrobenzoic acid: is utilized in the synthesis of organic nonlinear optical (NLO) materials. These materials are crucial for optoelectronics, optical frequency conversion, THz generation, integrated optics, and photonics. The presence of nitro-substituted aromatic groups in 2,3-dinitrobenzoic acid contributes to the synthesis of chiral crystalline adduct materials, which are essential for developing technologically advanced devices .

Fluorescent Sensing

This compound plays a significant role in the creation of fluorescent sensors. A specific application involves a receptor based on a cyanuric acid and xanthene skeleton, where the receptor’s fluorescence is quenched upon the addition of dinitrobenzoic acid. Such sensors are vital for molecular recognition and can be used in various biochemical and analytical applications .

Nanotechnology

The compound is also involved in the synthesis of gold nanoparticles (AuNPs), which have garnered attention due to their chemical properties and potential medical applications. 2,3-Dinitrobenzoic acid acts as a stabilizing ligand in the synthesis process, influencing the size and dispersion of AuNPs in aqueous media .

Material Science

In material science, 2,3-Dinitrobenzoic acid contributes to the growth and characterization of single crystals. These crystals are analyzed for their optical, dielectric, and mechanical properties, which are essential for the development of new materials with specific functionalities .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as 3,5-dinitrobenzoic acid, have been used to synthesize complexes with metals like copper (ii), cobalt (ii), and manganese (ii) in aqueous medium . These complexes have been characterized and their biological activities, such as antifungal and antioxidant activities, have been investigated .

Mode of Action

It’s known that similar compounds, such as 3,5-dinitrobenzoic acid, have been used to synthesize complexes with metals like copper (ii), cobalt (ii), and manganese (ii) in aqueous medium . These complexes have been characterized and their biological activities, such as antifungal and antioxidant activities, have been investigated . The synthesized complexes were found to have a mechanism of action involving the fungal cell membrane .

Propiedades

IUPAC Name |

2,3-dinitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSBTDBGTNZOAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934265 |

Source

|

| Record name | 2,3-Dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dinitrobenzoic acid | |

CAS RN |

15147-64-5 |

Source

|

| Record name | 15147-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

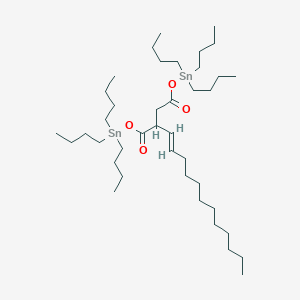

Q1: Why was 2,3-Dinitrobenzoic acid used in the study of the natural product 2-(1-hydroxyethyl)-3-methyl-4-butanolide?

A1: The natural product 2-(1-hydroxyethyl)-3-methyl-4-butanolide, isolated from the mushroom Creolophus pergameneus, proved difficult to crystallize []. To overcome this, researchers modified the hydroxyl group of the compound by reacting it with 2,3-Dinitrobenzoic acid. This derivatization aimed to produce a derivative with enhanced crystallinity. The successful formation of single crystals of the 2,3-Dinitrobenzoyl derivative, namely 2-(1-(2,4-Dinitrobenzoyloxy)ethyl)-3-methyl-4-butanolide, allowed for its structural characterization using X-ray crystallography [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.